REACTION_CXSMILES
|
OCCC(NO)=N.ONC(=N)CC.FC(F)(F)CC(NO)=N.[C:23]([O:27][C:28](=[O:37])[NH:29][C:30]1([C:33](=N)[NH:34]O)[CH2:32][CH2:31]1)([CH3:26])([CH3:25])[CH3:24].C(OC(NC1(C(O)=O)CC1)=O)(C)(C)C>>[C:23]([O:27][C:28](=[O:37])[NH:29][C:30]1([C:33]#[N:34])[CH2:32][CH2:31]1)([CH3:26])([CH3:24])[CH3:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(CC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCC(=N)NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ONC(CC)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CC(=N)NO)(F)F
|
Name
|
N-Hydroxy-dimethylamine-1-carboxamidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1(CC1)C(NO)=N)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The following compounds were prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1(CC1)C#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |